

(R)-Metolachlor's Interaction with Soil Organic Matter: A Technical Guide

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Compound of Interest

Compound Name: (R)-Metolachlor

Cat. No.: B190127

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An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the critical interactions between the herbicide **(R)-metolachlor** and soil organic matter (SOM). Understanding these complex processes is paramount for predicting its environmental fate, efficacy, and potential for off-target movement. This document synthesizes key quantitative data, details experimental methodologies, and visualizes the core mechanisms to support advanced research and development.

Core Interaction: Sorption and Bioavailability

The persistence and bioavailability of **(R)-metolachlor** in the soil environment are predominantly governed by its sorption to soil colloids, particularly soil organic matter. This interaction, primarily driven by hydrophobic partitioning and van der Waals forces, dictates the amount of the herbicide available in the soil solution for weed uptake, microbial degradation, and potential leaching.

Soil organic matter, with its vast surface area and diverse functional groups, is the principal sorbent for metolachlor in most soil types. A strong positive correlation exists between the organic carbon content of a soil and its capacity to adsorb metolachlor.^{[1][2][3][4]} Clay content also contributes to sorption, but to a lesser extent than organic matter.^[3]

The primary metabolites of metolachlor, ethanesulfonic acid (ESA) and oxanilic acid (OA), are more mobile and less sorptive than the parent compound.^{[5][6]}

Quantitative Sorption Data

The extent of **(R)-metolachlor** sorption is quantified using the soil-water distribution coefficient (Kd) and the organic carbon-normalized sorption coefficient (Koc). These values are critical inputs for environmental fate models. The Freundlich isotherm is commonly used to describe the non-linear sorption behavior of metolachlor in soil.[\[3\]](#)[\[4\]](#)

Soil Type/Component	Organic Matter (%)	Clay (%)	pH	Kd (L/kg)	Koc (L/kg)	Reference
Various agricultural soils	0.8 - 8.7	-	-	1.3 - 8.7	-	[7]
Sandy Loam	1.2	-	-	1.08	-	[2]
Silt Loam	4.5	-	-	9.32	-	[2]
Andisol	-	-	-	2.39 - 3.80	-	[1]
Humic Acid	-	-	-	-	-	[8] [9]
Humin	-	-	-	-	-	[8]

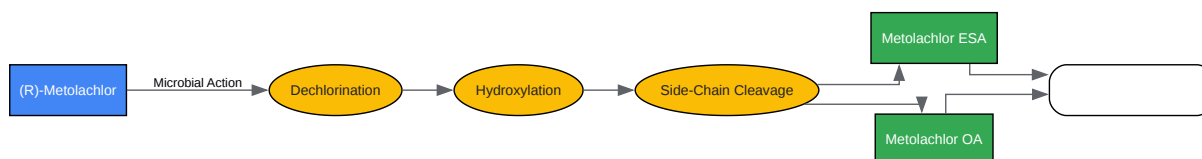
Note: The table presents a selection of reported values. Kd and Koc are highly dependent on specific soil characteristics and experimental conditions.

Degradation in Soil

Microbial degradation is the primary pathway for the dissipation of **(R)-metolachlor** in soil.[\[10\]](#) The rate of degradation is influenced by several environmental factors, including soil temperature, moisture, and microbial activity. The half-life (DT50) of metolachlor in soil can vary significantly, typically ranging from 15 to 70 days.[\[10\]](#)[\[11\]](#) Higher temperatures and optimal soil moisture generally lead to faster degradation.[\[1\]](#)[\[10\]](#)

Degradation Pathway

The microbial transformation of **(R)-metolachlor** primarily involves the cleavage of the chloroacetyl group, leading to the formation of two major metabolites: metolachlor ethanesulfonic acid (ESA) and metolachlor oxanilic acid (OA).[5][6] Reductive dechlorination has also been reported as a transformation pathway.[12]



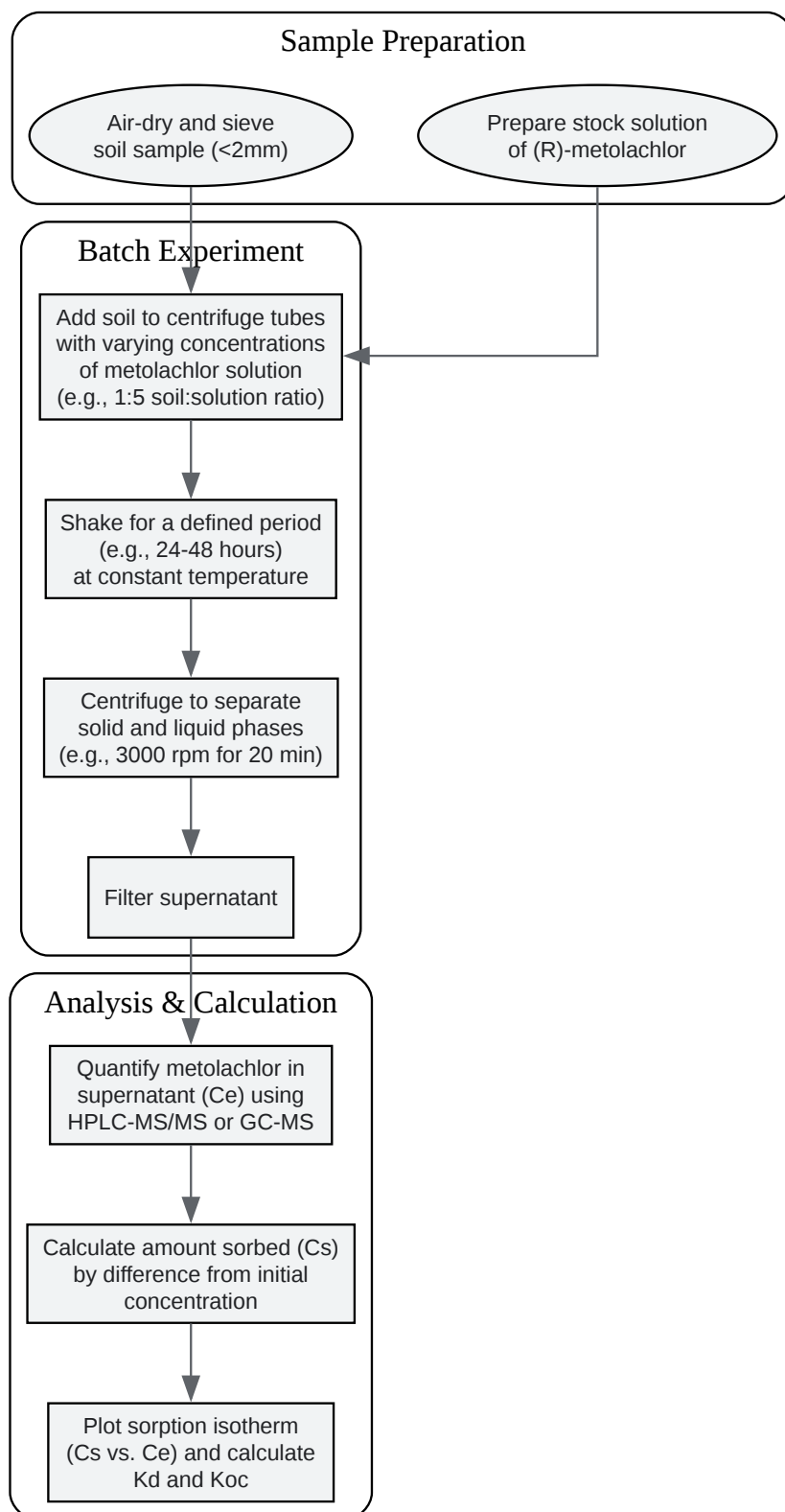
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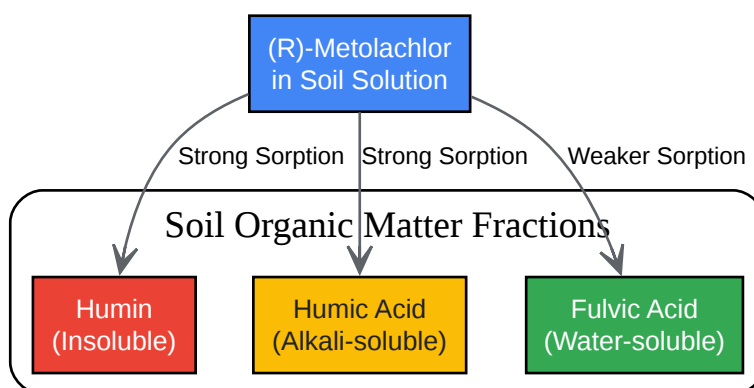
(R)-Metolachlor Degradation Pathway

Experimental Protocols

Batch Equilibrium Sorption Study

This method is widely used to determine the sorption coefficients (K_d and K_{oc}) of **(R)-metolachlor** in soil.





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